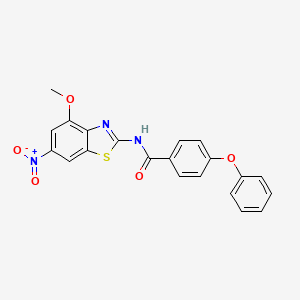

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide" belongs to a class of organic molecules that may exhibit various biological activities due to their complex molecular structure. This structure involves a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, often contributing to the compound's reactivity and properties.

Synthesis Analysis

The synthesis of complex organic compounds involving benzothiazole moieties typically requires multi-step reactions that might include nitration, methoxylation, and amide formation. For instance, compounds such as benzo[d]thiazol derivatives have been synthesized and investigated for their potential biological activities, indicating the versatility of synthesis strategies for such molecules (Qing‐Hao Jin et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those with nitro and methoxy substituents, significantly impacts their chemical and physical properties. Techniques such as high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) can be used to analyze these compounds, providing insights into their structural characteristics and behavior in biological systems (X. Ye et al., 2005).

Chemical Reactions and Properties

The presence of nitro and methoxy groups in the molecular structure suggests that these compounds could undergo various chemical reactions, such as reduction, oxidation, and hydrolysis, affecting their chemical behavior and interaction with biological targets. The study of their metabolic fate, including the identification of urinary metabolites, sheds light on how these compounds are processed in the body and their potential biological effects (T. Murata & I. Yamamoto, 1970).

Scientific Research Applications

Vasorelaxant and Antihypertensive Effects

Benzothiazole derivatives have shown significant biological activities, including vasorelaxant effects and potential antihypertensive properties. For example, a study on benzo[d]imidazole derivatives, which share structural similarities with benzothiazoles, demonstrated their vasorelaxant activity and potential antihypertensive effects in spontaneously hypertensive rats. These compounds exhibited a concentration-dependent vasorelaxant effect, highlighting their potential for cardiovascular disease treatment (Navarrete-Vázquez et al., 2010).

Antibacterial Activity

Methoxy substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity, particularly against Pseudomonas aeruginosa, a known pathogen responsible for nosocomial infections. These studies reveal the potential of benzothiazole derivatives as antibacterial agents, with some compounds showing potent activity at various concentrations (Gupta, 2018).

Anticonvulsant Agents

Derivatives similar in functionality have been explored for their potential as anticonvulsant agents. For instance, 4-thiazolidinone derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating the therapeutic potential of such compounds in treating convulsive disorders (Faizi et al., 2017).

Corrosion Inhibition

Compounds featuring nitro and methoxy substituents have been studied for their role as corrosion inhibitors, particularly for protecting mild steel in acidic environments. The presence of these functional groups affects the inhibition efficiency, showcasing the importance of molecular structure in the corrosion inhibition process (Mishra et al., 2018).

Optical, Thermal, and Biological Studies

Benzothiazole derivatives have been synthesized and characterized for their optical, thermal, biological, and nonlinear optical (NLO) properties. Such studies contribute to the understanding of the material properties of these compounds and their potential applications in various fields (Prabukanthan et al., 2020).

properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c1-28-17-11-14(24(26)27)12-18-19(17)22-21(30-18)23-20(25)13-7-9-16(10-8-13)29-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDWQDODQSNXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)

![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)

![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)